Cas no 2012055-31-9 (3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile)
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-β-hydroxy-4-methoxybenzenepropanenitrile
- 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile
- EN300-1783266
- 2012055-31-9
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- Inchi: 1S/C10H10FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3
- InChI Key: FKGHVPNDQZNDBM-UHFFFAOYSA-N
- SMILES: C(C1C=CC(=CC=1F)OC)(O)CC#N
Computed Properties
- Exact Mass: 195.06955672g/mol
- Monoisotopic Mass: 195.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 53.2Ų
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783266-0.05g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 0.05g |
$660.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-0.1g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 0.1g |
$691.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-0.25g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 0.25g |
$723.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-0.5g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 0.5g |
$754.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-1.0g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1783266-2.5g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 2.5g |
$1539.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-5.0g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1783266-10.0g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1783266-1g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 1g |
$785.0 | 2023-09-19 | ||
| Enamine | EN300-1783266-5g |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
2012055-31-9 | 5g |
$2277.0 | 2023-09-19 |
3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile
3-(2-Fluoro-4-Methoxyphenyl)-3-Hydroxypropanenitrile: A Comprehensive Overview
The compound 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile (CAS No. 2012055-31-9) is an organic chemical with a unique structure that combines aromatic, hydroxyl, and nitrile functional groups. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Its molecular structure, which includes a fluorine atom and a methoxy group attached to the aromatic ring, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design, particularly in enhancing bioavailability and selectivity. The presence of the methoxy group further modulates the electronic properties of the molecule, making it a versatile building block for various chemical transformations. Researchers have explored its role as an intermediate in the synthesis of complex molecules, including those with potential therapeutic applications.
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of the hydroxyl and nitrile groups is achieved through carefully controlled reactions, often involving nucleophilic substitutions or additions. The optimization of these steps has been a focus of recent research, with studies aiming to improve yield and purity while minimizing environmental impact.
From a physical standpoint, this compound exhibits interesting properties such as moderate solubility in polar solvents and a melting point that is suitable for various industrial applications. Its nitrile group imparts both nucleophilic and electrophilic reactivity, enabling it to participate in a wide range of reactions including hydrolysis, amidation, and alkylation. These characteristics make it a valuable precursor in the synthesis of more complex molecules.
In terms of biological activity, 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The fluorine atom contributes to its lipophilicity, which is crucial for crossing biological membranes. Researchers are currently investigating its potential as a lead compound for developing novel drugs against various diseases, including cancer and neurodegenerative disorders.
The application of this compound extends beyond pharmaceuticals. In agrochemicals, it has been evaluated as a potential ingredient in pesticides due to its ability to disrupt key biochemical pathways in pests. Additionally, its unique electronic properties make it a candidate for use in advanced materials such as polymers and coatings.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns at an atomic level, aiding in the design of more efficient synthetic routes and predictive modeling of its behavior in different environments.
In conclusion, 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile (CAS No. 2012055-31-9) is a multifaceted compound with significant potential across various fields. Its unique combination of functional groups and favorable chemical properties positions it as a valuable tool for researchers and industries alike. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in modern chemistry.
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